Methyl-2-methyl-5-carboxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-methyl-5-carboxybenzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It is characterized by a benzene ring substituted with a methyl group, a carboxyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-2-methyl-5-carboxybenzoic acid can be synthesized through several methods. One common approach involves the oxidation of methyl-2-methyl-5-methylbenzoate using strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium. The reaction typically proceeds under reflux conditions to ensure complete oxidation of the methyl group to a carboxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of toluene derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl-2-methyl-5-carboxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl-2-methyl-5-carboxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl-2-methyl-5-carboxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The benzene ring’s substituents can modulate the compound’s electronic properties, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Methyl-2-methyl-5-carboxybenzoic acid can be compared with other similar compounds, such as:
Methyl-3-methyl-4-carboxybenzoic acid: Differing in the position of the carboxyl group, which can influence its reactivity and applications.
Methyl-2-methyl-4-carboxybenzoic acid: Similar structure but with variations in the substitution pattern, affecting its chemical properties.
Uniqueness: The unique substitution pattern of this compound provides distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
4,5-dimethylbenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSSMIFTUQKPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.